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Abstract
OR-1855, chemically known as (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-

one, is a principal metabolite of the calcium sensitizer Levosimendan. This document provides

a comprehensive overview of the discovery of OR-1855 within the metabolic pathway of

Levosimendan and details a plausible synthetic route for its preparation in a laboratory setting.

It includes a compilation of relevant quantitative data, detailed experimental protocols for its

synthesis and analysis, and visualizations of the key pathways.

Discovery and Biological Significance
The discovery of OR-1855 is intrinsically linked to the clinical development and study of

Levosimendan, a drug used in the management of acutely decompensated congestive heart

failure.[1] OR-1855 was identified as an intermediate in the primary metabolic pathway of

Levosimendan that leads to the long-acting, pharmacologically active metabolite, OR-1896.[2]

[3]

A minor fraction, approximately 5-7%, of an administered dose of Levosimendan is metabolized

in the intestine.[1][2][3] This process is initiated by the reduction of the N-N bond in the

pyridazinone ring of Levosimendan, a reaction carried out by intestinal gut bacteria, to yield

OR-1855.[1][4] Subsequently, OR-1855 is absorbed and undergoes N-acetylation, primarily in

the liver, to form OR-1896.[1][3] Due to the long half-lives of these metabolites (approximately
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70-80 hours), they are responsible for the sustained therapeutic effects observed after

Levosimendan administration.[2]

While initially considered an inactive intermediate, recent studies have shown that OR-1855
itself possesses biological activity, including anti-inflammatory effects.[2] It has been

demonstrated to inhibit IL-1β-induced phosphorylation of p38 MAPK, ERK1/2, and JNK in

human umbilical vein endothelial cells (HUVECs).[2]

Metabolic Pathway of Levosimendan to OR-1855 and
OR-1896
The metabolic conversion of Levosimendan to its key metabolites is a two-step process that

begins in the gut and concludes in the liver.
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Metabolic conversion of Levosimendan.

Chemical Synthesis of OR-1855
A direct, published synthesis pathway specifically for OR-1855 is not readily available in the

scientific literature. However, its synthesis can be inferred from the preparation of related

compounds and impurities of Levosimendan. A logical and feasible synthetic approach involves

the preparation of a nitrophenyl precursor, followed by the reduction of the nitro group to the

corresponding amine.

The key starting material for this synthesis is the nitrophenyl analog, (R)-(–)-6-(4-nitrophenyl)-5-

methyl-4,5-dihydropyridazin-3(2H)-one. The final step is a standard chemical reduction of the

aromatic nitro group to an amine.

Proposed Synthesis Pathway
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Proposed synthesis of OR-1855.

Quantitative Data
The following tables summarize key quantitative data related to OR-1855.

Parameter Value Reference

Chemical Formula C₁₁H₁₃N₃O [1]

Molecular Weight 203.24 g/mol [1]

CAS Number 101328-85-2 [1]

IUPAC Name

(5R)-6-(4-aminophenyl)-5-

methyl-2,3,4,5-

tetrahydropyridazin-3-one

[1]

Table 1: Physicochemical Properties of OR-1855

Parameter Value Reference

Metabolic Conversion Rate ~5-7% of Levosimendan dose [1][2]

Time to Max. Concentration

(Tmax)

~2 days after a 24h infusion of

Levosimendan
[4]

Elimination Half-life (t½) 70-80 hours [2]

Plasma Protein Binding (Free

Fraction)
~58% [5]

Table 2: Pharmacokinetic Parameters of OR-1855
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Analyte LLOQ (ng/mL)
Linear Range
(ng/mL)

Reference

OR-1855 0.20 0.20 - 100 [1]

OR-1855 0.305 Not specified [6]

OR-1855 ~500 pg/mL ~500 - 130,000 pg/mL [3]

Table 3: Analytical Quantification Limits for OR-1855 in Human Plasma

Experimental Protocols
Chemical Synthesis of OR-1855
This protocol describes a plausible method for the synthesis of OR-1855 based on the

reduction of its nitro precursor.

Step 1: Synthesis of (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

(Precursor)

A detailed procedure for the synthesis of this precursor is described in the literature concerning

the synthesis of cardiotonic agents. This step is a critical prerequisite for the synthesis of OR-
1855.

Step 2: Reduction of the Nitro Group to form OR-1855

Materials:

(R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution (e.g., 10 M)
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Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the nitrophenyl precursor in ethanol in a round-bottom flask.

Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.

Carefully add concentrated hydrochloric acid dropwise while stirring.

Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M NaOH

solution until the pH is basic (pH > 9).

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude OR-1855.

Purify the product by column chromatography on silica gel if necessary.

Quantification of OR-1855 in Human Plasma by HPLC-
MS/MS
This protocol is a composite based on several published methods for the analysis of

Levosimendan and its metabolites.

Materials and Equipment:

Human plasma samples
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Acetonitrile

Methanol

Formic acid

Ammonium acetate

Internal standard (e.g., a structurally similar compound not present in the sample)

HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray

ionization (ESI) source

C18 analytical column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm)

Sample Preparation (Protein Precipitation):

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile

containing the internal standard.

Vortex the mixture for 1 minute to precipitate the proteins.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Analysis:

Column: C18 analytical column

Mobile Phase: A gradient of methanol and 15 mM ammonium acetate with 0.1% formic acid.

Flow Rate: 0.8 mL/min

Injection Volume: 10 µL
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Ionization Mode: Positive Electrospray Ionization (ESI+)

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product

ion transitions for OR-1855 and the internal standard.

Human Plasma Sample

Protein Precipitation
(Acetonitrile + IS)

Centrifugation

Evaporation of Supernatant

Reconstitution in
Mobile Phase

HPLC-MS/MS Analysis

Click to download full resolution via product page

Workflow for OR-1855 quantification.

Conclusion
OR-1855 is a key metabolite in the biotransformation of Levosimendan, contributing to its long-

lasting therapeutic effects. Understanding its formation and having reliable methods for its

synthesis and quantification are crucial for further pharmacological research and drug
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development. The information and protocols provided in this guide offer a comprehensive

resource for scientists and researchers working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b022602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

